Monosodium Citrate

Toxicology Safety Pharmacology Preclinical

Formulators often face hygroscopicity-driven caking with citric acid or pH mismatch with trisodium citrate when a mildly acidic buffer is required. Monosodium citrate (anhydrous, ≥99%) is the targeted solution: • 1% sol. pH 3.5-3.8, stabilizing acid-labile APIs. • <0.4% moisture, decomp. >200°C - prevents premature reaction in dry blends & effervescent tablets. • Divalent metal chelation enhances antimicrobial synergy for clean-label preservation. • Select grades cut acrylamide in heated starch foods by ≤80%.

Molecular Formula C6H7NaO7
Molecular Weight 214.10 g/mol
CAS No. 18996-35-5
Cat. No. B100738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonosodium Citrate
CAS18996-35-5
Synonymsanhydrous sodium citrate
Citra ph
Monosodium Citrate
sodium citrate
sodium citrate dihydrate
Sodium Citrate Monobasic
sodium citrate, anhydrous
trisodium citrate dihydrate
Molecular FormulaC6H7NaO7
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1
InChIKeyHWPKGOGLCKPRLZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / 2000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.4g/L
White, odorless crystals, granules or powder;  cool, saline taste. Stable in air;  becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus;  pH about 8;  /Dihydrate/
Solubility in water, g/100ml at 25 °C: 42.5

Monosodium Citrate Baseline Overview


Monosodium citrate (sodium dihydrogen citrate, CAS 18996-35-5) is the monobasic sodium salt of citric acid [1]. It is a white crystalline powder with a molecular formula of C₆H₇NaO₇ and a molecular weight of 214.11 g/mol . As an acid salt positioned between free citric acid and neutral/alkaline trisodium citrate , it serves as a buffering agent, chelator, and acidulant across pharmaceutical, food, and industrial applications [2]. Its intermediate pKa and partial neutralization confer distinct functional properties compared to fully protonated or fully neutralized citrate species, making it a specialized selection rather than a generic citrate source [3].

Buffering agent Targets slightly acidic pH (3.5–4.0) for acid-sensitive formulations
Chelator Sequesters divalent metals in food, cosmetic and pharmaceutical research
Acidulant Controlled reactivity from partial neutralization; not a generic citrate source

Monosodium Citrate: Substitution Risks


Monosodium citrate cannot be simply interchanged with other citrate salts—such as trisodium citrate, disodium citrate, or citric acid—due to substantial differences in pH, buffering capacity, hygroscopicity, and functional performance in specific formulations [1]. Substitution with trisodium citrate would dramatically shift a formulation toward alkalinity (pH ~7.5-9.0) versus the slightly acidic range (pH 3.5-4.0) provided by monosodium citrate, potentially destabilizing acid-sensitive active pharmaceutical ingredients or altering food taste profiles [2]. Conversely, replacing with citric acid introduces higher hygroscopicity, leading to caking and premature reactions in dry blends, effervescent tablets, and baking powders . In processed cheese, monosodium citrate alone yields overacid products with poor emulsification, while disodium citrate causes water separation—underscoring that each citrate salt imparts unique, non-interchangeable properties [3].

pH mismatch

Substituting with trisodium citrate may shift pH to alkaline range (~7.5–9.0), potentially destabilizing acid-sensitive actives.

Hygroscopicity risk

Replacing with citric acid may introduce higher moisture uptake, risking caking and premature reactions in dry blends.

Application-specific function

As a sole emulsifying salt in processed cheese, monosodium citrate can produce overacid, crumbly texture; salt selection must match the formulation.

Monosodium Citrate: Comparative Evidence


Intraperitoneal LD50 in Mice

In a comparative acute toxicity study in mice, monosodium citrate exhibited a higher intraperitoneal LD50 (7.6 mmol/kg) compared to trisodium citrate (5.5 mmol/kg), indicating lower acute toxicity by this route [1].

Intraperitoneal LD50 (mice)
Reported
7.6 mmol/kg
Acute toxicity research context
1.38× higher than trisodium citrate (5.5 mmol/kg); intraperitoneal route
Toxicology Safety Pharmacology Preclinical

Water Solubility Comparison

Monosodium citrate demonstrates water solubility of 135 g/L at 20°C [1], which is approximately half that of trisodium citrate (reported as 263.1 g/L in some vendor specifications) but substantially higher than citric acid anhydrous (~59 g/L at 20°C in certain conditions) [2]. This intermediate solubility profile offers formulation flexibility.

Water solubility (20 °C)
Reported
135 g/L
Formulation compatibility context
Intermediate between trisodium citrate (263 g/L) and anhydrous citric acid (~59 g/L)
Formulation Science Solubility Pharmaceutical Excipients

Hygroscopicity vs. Citric Acid

Monosodium citrate is characterized as less hygroscopic than citric acid, making it less prone to caking and moisture uptake in dry blends, instant preparations, and tablets [1]. While specific equilibrium moisture content values are not publicly disclosed by vendors, the functional consequence is explicitly stated in technical literature as a key differentiator for formulation stability.

Hygroscopicity vs citric acid
Data to verify
Lower hygroscopicity reported
May support dry-blend selection
Quantitative sorption data not publicly available; class-level inference
Solid Dosage Forms Stability Excipient Compatibility

Processed Cheese Emulsification

In processed cheese manufacturing, monosodium citrate used alone produces overacid products that are mealy, acidic, and crumbly, with a tendency to oiling-off due to poor emulsification, whereas trisodium citrate is the most commonly used emulsifying salt providing optimal texture [1].

Processed cheese emulsification
Reported
Monosodium citrate: overacid, mealy, oiling-off
Application-specific functional context
Not suited as sole emulsifying salt; trisodium citrate preferred for texture
Food Technology Emulsifying Salts Dairy Processing

Antimicrobial Synergy with Monolaurin & Eugenol

In a study on meat spoilage organisms, combinations of 100-250 ppm monolaurin, 500-1000 ppm eugenol, and 0.2-0.4% sodium citrate were more effective than each component separately, with sodium citrate necessary to yield potent inhibition of Lactobacillus curvatus and Lb. sake growth [1].

Antimicrobial synergy
Context-dependent
Sodium citrate + monolaurin/eugenol enhanced inhibition of Lactobacillus spp.
Synergy screening context
Citrate presence necessary for potent inhibition in meat-spoilage model
Food Preservation Antimicrobial Chelation

Monosodium Citrate: Application Scenarios


Acidic Buffering for Pharmaceuticals

Monosodium citrate is optimally selected as a buffering agent when a formulation requires a slightly acidic pH in the range of 3.5-4.0, as evidenced by its 1% aqueous solution pH of 3.5-3.8 [1]. This makes it suitable for stabilizing acid-labile active pharmaceutical ingredients (APIs) or for oral rehydration solutions where a mild acid taste is acceptable [2]. Compared to citric acid, it provides buffering capacity without the excessive acidity that could cause irritation or instability.

Low-Hygroscopicity Dry Blends

Due to its lower hygroscopicity relative to citric acid, monosodium citrate is the preferred acidulant or buffering agent in dry powder blends, instant drink mixes, effervescent tablets, and baking powders where moisture uptake would cause premature reaction or caking [1]. Its low water content (<0.4% for some grades) and high decomposition temperature (>200°C) prevent unwanted reactions with alkaline components like sodium bicarbonate during storage [2].

Chelation in Food & Cosmetic Preservation

Monosodium citrate's citrate moiety functions as an effective chelator of divalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺), which can catalyze oxidative rancidity or support microbial growth [1]. In antimicrobial systems, it synergizes with phenolic compounds (e.g., eugenol) and surfactants (e.g., monolaurin) to potentiate growth inhibition of spoilage organisms like Lactobacillus spp. and pathogens like Listeria monocytogenes [2]. This makes it a valuable component in clean-label food preservation strategies.

Acrylamide Mitigation in Starchy Foods

Specific grades of monosodium citrate (e.g., Monosodium Citrate D) have been demonstrated to reduce acrylamide formation in heat-treated, starch-containing foods by up to 80% [1]. This application leverages its ability to lower pH and interact with asparagine during thermal processing, providing a functional benefit that is not achievable with neutral citrate salts like trisodium citrate or with citric acid alone due to processing challenges.

Application
Selection Property
Validation Focus
Pharmaceutical formulation buffering
Buffering pH 3.5–4.0
pH-dependent stability and taste profile
Low-hygroscopicity dry blends
Reduced moisture uptake vs citric acid
Storage stability without premature reaction
Chelation in food & cosmetic preservation
Metal-ion chelation capacity
Synergy with antimicrobials; oxidative stability
Acrylamide mitigation in starchy foods
pH-lowering and asparagine interaction
Reported acrylamide reduction during thermal processing
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